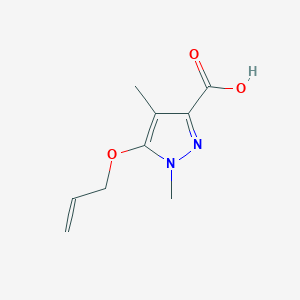
5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid
Descripción general
Descripción
5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid, also known as 5-(allyloxy)-1,4-dimethylpyrazole-3-carboxylic acid, is a carboxylic acid derived from pyrazole. It is a colorless, odorless, and crystalline solid with a molecular formula of C7H12N2O3. This compound has a wide range of applications in scientific research and has been studied extensively in the fields of biochemistry and physiology.
Aplicaciones Científicas De Investigación
5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid(Allyloxy)-1,4-dimethylpyrazole-3-carboxylic acid has been used extensively in scientific research. It has been used as a substrate in the study of the enzyme acetylcholinesterase and as a tool to investigate the mechanism of action of anticholinesterases. It has also been used as a model compound to study the mechanism of action of other enzymes and as a tool to investigate the structure and function of proteins. Additionally, it has been used to study the effects of various drugs on the nervous system and to investigate the effects of various drugs on the cardiovascular system.
Mecanismo De Acción
The mechanism of action of 5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid(allyloxy)-1,4-dimethylpyrazole-3-carboxylic acid is not fully understood. However, it is believed to act as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. Acetylcholine is involved in the transmission of nerve impulses and is essential for the proper functioning of the nervous system. By inhibiting acetylcholinesterase, 5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid(allyloxy)-1,4-dimethylpyrazole-3-carboxylic acid can increase the concentration of acetylcholine in the synaptic cleft, leading to an increase in nerve impulses and an increase in the activity of the nervous system.
Efectos Bioquímicos Y Fisiológicos
5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid(Allyloxy)-1,4-dimethylpyrazole-3-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of the nervous system by increasing the concentration of acetylcholine in the synaptic cleft. It has also been shown to have anticonvulsant and antinociceptive effects, meaning that it can reduce the severity of seizures and reduce the sensation of pain. Additionally, it has been shown to have anti-inflammatory and anti-oxidant effects, meaning that it can reduce inflammation and protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid(allyloxy)-1,4-dimethylpyrazole-3-carboxylic acid in laboratory experiments has several advantages and limitations. One of the main advantages is that it is a relatively stable compound, meaning that it can be stored and used for extended periods of time. Additionally, it is relatively easy to synthesize and can be used in a variety of biochemical and physiological experiments. However, there are some limitations to its use. For example, it is not very soluble in water, meaning that it can be difficult to dissolve in aqueous solutions. Additionally, it can be toxic in high concentrations, so it must be used with caution.
Direcciones Futuras
Although 5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid(allyloxy)-1,4-dimethylpyrazole-3-carboxylic acid has been studied extensively in the fields of biochemistry and physiology, there are still many potential future directions for research. For example, further research could be conducted to better understand the mechanism of action
Propiedades
IUPAC Name |
1,4-dimethyl-5-prop-2-enoxypyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-4-5-14-8-6(2)7(9(12)13)10-11(8)3/h4H,1,5H2,2-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQJSUPHKPECEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C(=O)O)C)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



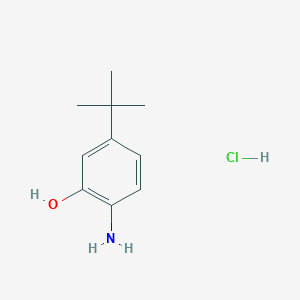
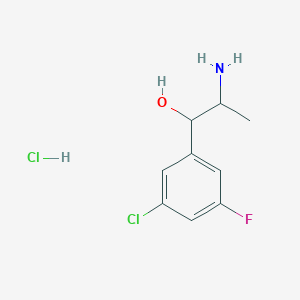
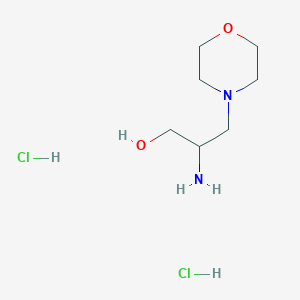
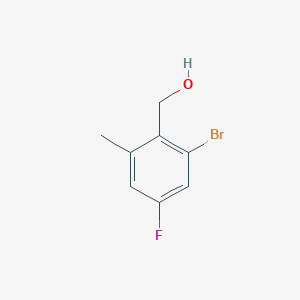
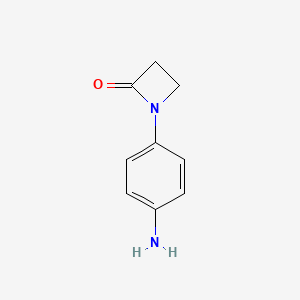
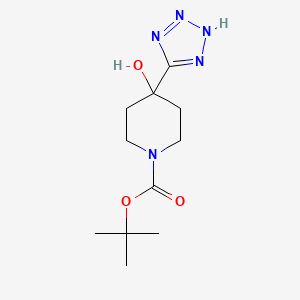
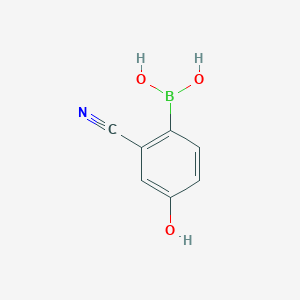
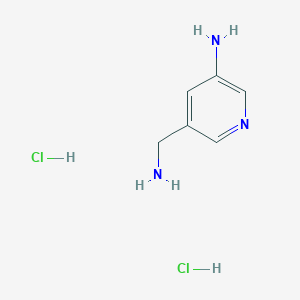
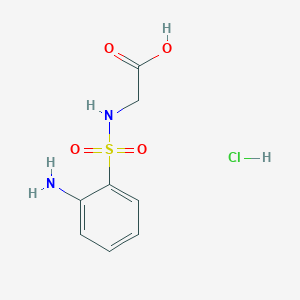
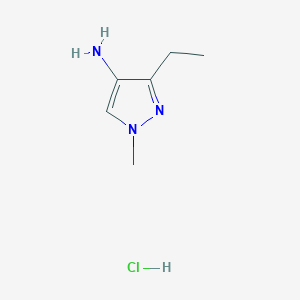

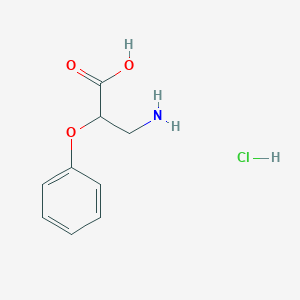
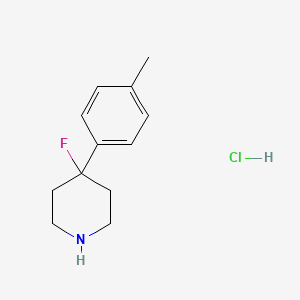
![2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]butanoic acid hydrochloride](/img/structure/B1381113.png)